tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate
Description
Properties
CAS No. |
724445-95-8 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(4)10(9-13)7-5-6-8-15/h10,15H,5-8H2,1-4H3 |
InChI Key |
WWXILGKOKLUERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C#N |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The tert-butyl carbamate group is introduced through a reaction between an amine precursor and di-tert-butyl dicarbonate (Boc₂O). For example:
-
Substrate Activation : A hydroxyl-containing amine (e.g., 5-amino-1-hydroxypentane) is treated with Boc₂O in the presence of a base such as sodium hydride (NaH) at 0–5°C.
-
Cyanation : The intermediate is reacted with cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) to introduce the cyano group. This step requires strict temperature control (−10°C to 5°C) to minimize hydrolysis.
Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 5°C | Prevents decomposition of Boc group |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Molar Ratio (Boc₂O) | 1:1.2 (amine:Boc₂O) | Maximizes conversion |
This method achieves yields of 65–75% but requires careful purification to remove unreacted Boc₂O.
One-Pot Synthesis via Sequential Functionalization
A streamlined approach combines carbamate formation and cyanation in a single reactor:
-
Base-Mediated Reaction : The amine substrate is dissolved in anhydrous DCM, followed by sequential addition of Boc₂O and TMSCN. Triethylamine (TEA) serves as a catalyst.
-
Workup : The crude product is extracted with aqueous HCl (pH 4–5) to remove excess base, then crystallized from a hexane/ethyl acetate mixture.
Advantages :
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF and DCM are preferred due to their compatibility with moisture-sensitive reagents. Comparative data:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 98 |
| DCM | 8.9 | 82 | 97 |
| Acetonitrile | 37.5 | 68 | 95 |
DCM provides superior yields but requires rigorous drying to prevent Boc group hydrolysis.
Catalytic Systems
Sodium Hydride vs. Potassium Carbonate :
-
NaH (2.5 equiv) achieves full deprotonation of the hydroxyl group, enabling faster Boc protection (t = 2 h).
-
K₂CO₃ (3.0 equiv) is milder but prolongs reaction time (t = 6–8 h).
Purification and Isolation
Crystallization Techniques
Crude product is purified via acid-base extraction followed by recrystallization:
-
Acid Wash : The reaction mixture is stirred with 1% HCl (pH 3–4) to remove unreacted amine.
-
Crystallization : The organic layer is concentrated and cooled to −20°C, inducing crystallization.
Typical Purity : ≥99% after two recrystallizations from isopropyl ether/n-heptane (1:3 v/v).
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual Boc₂O and cyanating agents. This step is critical for pharmaceutical-grade material.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility:
Green Chemistry Initiatives
Solvent recycling and catalytic recovery systems reduce waste:
-
THF Recovery : ≥90% via distillation.
-
NaH Quenching : Neutralized with ethanol to generate non-hazardous NaOEt.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of tert-butyl N-(1-cyano-5-oxopentyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(1-amino-5-hydroxypentyl)-N-methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.
Medicine: While specific medical applications may not be well-documented, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The cyano group could play a role in binding to active sites, while the carbamate moiety might interact with other functional groups within the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The most structurally analogous compound identified in the evidence is tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1, molecular weight 236.31 g/mol). Key differences include:
- Backbone: The target compound has a linear pentyl chain with cyano and hydroxyl groups, whereas the analog features a benzyl group substituted with an amino (-NH₂) and methyl (-CH₃) group on an aromatic ring.
- Functional Groups: Target compound: Cyano (-CN), hydroxyl (-OH), and tert-butyl carbamate. Analog: Aromatic amino (-NH₂), methyl (-CH₃), and tert-butyl carbamate .
Physicochemical and Application Differences
| Parameter | tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate | tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
|---|---|---|
| CAS Number | 953908-29-7 | 1909319-84-1 |
| Molecular Formula | C₁₂H₂₂N₂O₃ | C₁₃H₂₀N₂O₂ |
| Molecular Weight (g/mol) | 242.32 | 236.31 |
| Key Functional Groups | Cyano, hydroxyl, carbamate | Aromatic amino, methyl, carbamate |
| Reported Applications | Not explicitly stated | Pharmaceutical research, agrochemical development |
The analog’s aromatic amino group enhances its reactivity in coupling reactions (e.g., peptide synthesis), while the target compound’s cyano and hydroxyl groups may favor nucleophilic substitutions or hydrogen bonding in polar solvents. The analog is explicitly noted for its versatility in drug discovery and material science due to its aromaticity and stability .
Research Findings and Implications
- Synthetic Utility: The target compound’s cyano group could serve as a precursor for nitrile-to-amide or carboxylic acid transformations, whereas the analog’s amino group is pivotal in constructing heterocycles or urea derivatives.
- Solubility and Reactivity : The hydroxyl group in the target compound likely increases hydrophilicity compared to the analog’s aromatic system, which may exhibit better lipid solubility.
- Safety and Handling : Both compounds require stringent storage conditions (dry, inert atmosphere) due to carbamate sensitivity to moisture and heat .
Biological Activity
Tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate, a carbamate derivative, has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 174.21 g/mol
- CAS Number : 10654719
- Structure : The compound features a tert-butyl group, a cyano group, and a hydroxypentyl chain, which contribute to its biological activity.
This compound is believed to exert its biological effects through the modulation of specific enzymatic pathways and receptor interactions. The presence of the cyano group may enhance its reactivity and binding affinity towards biological targets.
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds showed that modifications in the alkyl chain and functional groups significantly influence their effectiveness against bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it possesses some cytotoxic properties, the extent varies depending on concentration and exposure time.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Table 1: Cytotoxicity effects of this compound on cancer cell lines.
In Vivo Studies
In vivo studies involving animal models have demonstrated that the compound can modulate immune responses. For instance, in a lupus disease model, treatment with related carbamate compounds resulted in altered cytokine profiles, suggesting immunomodulatory effects.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- In a controlled experiment using murine models, administration of this compound showed a reduction in pro-inflammatory cytokines (e.g., IL-6) after stimulation with TLR agonists.
- Results indicated a statistically significant decrease in IL-6 levels compared to control groups.
-
Case Study on Neuroprotective Effects :
- A study explored the neuroprotective potential of similar carbamates in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(1-cyano-5-hydroxypentyl)-N-methylcarbamate, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via Boc protection strategies using di-tert-butyl dicarbonate (Boc₂O) with primary/secondary amines under basic conditions (e.g., triethylamine or DMAP) .
- Solvent choice (e.g., dichloromethane, THF) and temperature (0–25°C) critically affect reaction efficiency. For example, polar aprotic solvents enhance nucleophilic attack on Boc₂O .
- Key data :
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DCM | 0–5 | 75–85 | |
| THF | 25 | 60–70 |
Q. How is the purity and structural integrity of this carbamate validated post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the carbamate group (e.g., tert-butyl protons at δ 1.4–1.5 ppm; carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (e.g., C₁₃H₂₃N₂O₃) .
- HPLC : Purity >95% is achieved via reverse-phase chromatography using acetonitrile/water gradients .
Q. What are the stability considerations for storing this compound?
- Methodology :
- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Moisture-sensitive; use desiccants in sealed containers .
- Avoid exposure to strong acids/bases, which cleave the Boc group (e.g., TFA in DCM deprotects tert-butyl carbamates) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyano and hydroxyl groups in downstream modifications?
- Methodology :
- Cyano group : Acts as an electron-withdrawing group, enabling nucleophilic additions (e.g., reduction to amine via LiAlH₄) .
- Hydroxyl group : Participate in Mitsunobu reactions (e.g., with DIAD/TPP) to form ethers or esters without racemization .
- Computational modeling (DFT) predicts charge distribution and reaction pathways .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?
- Methodology :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in congested regions (e.g., pentyl backbone) .
- Contradiction example : Hydroxyl proton (δ 1.8–2.2 ppm) may overlap with aliphatic signals; deuterium exchange or D₂O shake tests confirm assignment .
Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?
- Methodology :
- Acid-sensitive substrates : Use mild conditions (e.g., HCl in dioxane instead of TFA) .
- Competitive quenching : Add scavengers (e.g., trisopropylsilane) to trap carbocations formed during tert-butyl cleavage .
- Kinetic monitoring : In situ IR tracks carbonyl group disappearance (1700–1750 cm⁻¹) to optimize reaction time .
Q. How can computational tools predict the compound’s pharmacokinetic properties for drug discovery?
- Methodology :
- QSAR models : Correlate logP (estimated at 2.1–2.5) with membrane permeability .
- Molecular docking : Simulates binding to targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .
- ADMET prediction : SwissADME predicts moderate bioavailability (F ≈ 50%) due to hydroxyl and carbamate polarity .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for similar tert-butyl carbamates: How to address them?
- Analysis :
- Variations arise from impurity profiles of starting materials (e.g., amine precursors) .
- Optimization : Conduct reaction screening (DoE) to identify critical factors (e.g., stoichiometry, solvent purity) .
Q. Conflicting hazard classifications in safety data sheets (SDS): How to reconcile?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
